molecular formula C8H7N3O2S B1523776 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide CAS No. 1251924-41-0

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

Cat. No.: B1523776
CAS No.: 1251924-41-0
M. Wt: 209.23 g/mol
InChI Key: QVSHJBKMAHCXLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential

Scientific Research Applications

Metabolite Analysis and Excretion

5-(Hydroxymethyl)-2-furfural, a related compound, is involved in metabolic processes and its metabolites have been characterized following consumption of certain foods like dried plums. These metabolites are rapidly metabolized and excreted in urine, highlighting the body's ability to process and eliminate related compounds efficiently (Prior, Wu, & Gu, 2006).

Metabolic and Pharmacokinetic Insights

Research on compounds similar to 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, has provided insights into metabolic pathways and pharmacokinetics, including extensive metabolization and excretion patterns. This knowledge is crucial for understanding the drug's behavior in the body, potential interactions, and pathways of elimination (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Application in Disease Biomarker Identification

Certain metabolites structurally related to this compound, such as 2-amino-2-thiazoline-4-carboxylic acid, are being explored as biomarkers for cyanide exposure. This indicates the potential of related compounds in monitoring and assessing exposure to harmful substances, thereby contributing to public health surveillance (Logue, Maserek, Rockwood, Keebaugh, & Baskin, 2009).

Role in Drug Efficacy and Side Effects

Compounds similar to this compound have been studied for their therapeutic efficacy and side effects. For instance, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide has shown minimal but definite activity in treating certain tumors in children. Understanding such compounds' pharmacodynamics and side effects is crucial for developing safe and effective medications (Finklestein, Albo, Ertel, & Hammond, 1975).

Implications in Uremic Toxins and Hemodialysis

Research on furancarboxylic acids, structurally related to this compound, has implications in understanding uremic toxins and their removal through hemodialysis. This knowledge is essential for improving patient care and treatment outcomes in individuals undergoing dialysis (Niwa, Takeda, Maeda, Shibata, & Tatematsu, 1988).

Properties

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSHJBKMAHCXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 2
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 3
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 4
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 5
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

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